Cas no 1805199-02-3 (3-(Difluoromethyl)-2-hydroxy-5-iodopyridine-4-methanol)

3-(Difluoromethyl)-2-hydroxy-5-iodopyridine-4-methanol is a halogenated pyridine derivative with a difluoromethyl substituent, offering unique reactivity and structural versatility in synthetic chemistry. The presence of both hydroxyl and iodinated groups enhances its utility as a building block for pharmaceutical intermediates and agrochemical applications. The difluoromethyl group contributes to improved metabolic stability and lipophilicity, while the hydroxymethyl moiety allows for further functionalization. This compound is particularly valuable in cross-coupling reactions and as a precursor for heterocyclic synthesis. Its well-defined structure and high purity make it suitable for research and development in medicinal chemistry and material science.
3-(Difluoromethyl)-2-hydroxy-5-iodopyridine-4-methanol structure
1805199-02-3 structure
Product name:3-(Difluoromethyl)-2-hydroxy-5-iodopyridine-4-methanol
CAS No:1805199-02-3
MF:C7H6F2INO2
MW:301.029321193695
CID:4886291

3-(Difluoromethyl)-2-hydroxy-5-iodopyridine-4-methanol Chemical and Physical Properties

Names and Identifiers

    • 3-(Difluoromethyl)-2-hydroxy-5-iodopyridine-4-methanol
    • Inchi: 1S/C7H6F2INO2/c8-6(9)5-3(2-12)4(10)1-11-7(5)13/h1,6,12H,2H2,(H,11,13)
    • InChI Key: JHIGBBIWIBZFQW-UHFFFAOYSA-N
    • SMILES: IC1=CNC(C(C(F)F)=C1CO)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 299
  • Topological Polar Surface Area: 49.3
  • XLogP3: -0.3

3-(Difluoromethyl)-2-hydroxy-5-iodopyridine-4-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029031050-500mg
3-(Difluoromethyl)-2-hydroxy-5-iodopyridine-4-methanol
1805199-02-3 95%
500mg
$1,668.15 2022-04-01
Alichem
A029031050-1g
3-(Difluoromethyl)-2-hydroxy-5-iodopyridine-4-methanol
1805199-02-3 95%
1g
$2,779.20 2022-04-01
Alichem
A029031050-250mg
3-(Difluoromethyl)-2-hydroxy-5-iodopyridine-4-methanol
1805199-02-3 95%
250mg
$1,058.40 2022-04-01

3-(Difluoromethyl)-2-hydroxy-5-iodopyridine-4-methanol Related Literature

Additional information on 3-(Difluoromethyl)-2-hydroxy-5-iodopyridine-4-methanol

Introduction to 3-(Difluoromethyl)-2-hydroxy-5-iodopyridine-4-methanol (CAS No. 1805199-02-3)

3-(Difluoromethyl)-2-hydroxy-5-iodopyridine-4-methanol (CAS No. 1805199-02-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of new therapeutic agents. This article provides a comprehensive overview of the compound, including its chemical properties, synthesis methods, and recent research findings.

The chemical structure of 3-(Difluoromethyl)-2-hydroxy-5-iodopyridine-4-methanol is composed of a pyridine ring substituted with a difluoromethyl group, a hydroxyl group, and an iodine atom. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The difluoromethyl group is known for its ability to enhance metabolic stability and improve pharmacokinetic profiles, while the hydroxyl group can participate in hydrogen bonding interactions, potentially enhancing the compound's binding affinity to target proteins. The iodine atom, being a heavy halogen, can influence the electronic properties of the molecule and contribute to its biological activity.

In terms of synthesis, 3-(Difluoromethyl)-2-hydroxy-5-iodopyridine-4-methanol can be prepared through a multi-step process involving several key reactions. One common approach involves the sequential introduction of the difluoromethyl and iodine substituents onto a pyridine scaffold, followed by the formation of the hydroxyl group. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for further research and development.

The biological activity of 3-(Difluoromethyl)-2-hydroxy-5-iodopyridine-4-methanol has been extensively studied in various preclinical models. Initial studies have shown that this compound exhibits potent inhibitory activity against specific enzymes and receptors involved in disease pathways. For example, it has been reported to inhibit the activity of certain kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. Additionally, preliminary data suggest that 3-(Difluoromethyl)-2-hydroxy-5-iodopyridine-4-methanol may have antiviral properties, making it a promising candidate for further investigation in this area.

In the context of drug discovery, 3-(Difluoromethyl)-2-hydroxy-5-iodopyridine-4-methanol has shown potential as a lead compound for developing new therapeutic agents. Its unique combination of functional groups provides a versatile platform for chemical modifications aimed at optimizing its pharmacological properties. Researchers are actively exploring structure-activity relationships (SAR) to identify analogs with improved potency, selectivity, and pharmacokinetic profiles. These efforts are crucial for advancing the compound through preclinical and clinical stages of drug development.

Recent studies have also focused on understanding the mechanism of action of 3-(Difluoromethyl)-2-hydroxy-5-iodopyridine-4-methanol. Molecular docking simulations and biochemical assays have provided insights into how this compound interacts with its target proteins at the molecular level. These findings are essential for rational drug design and can guide the development of more effective therapeutic agents based on this scaffold.

The safety profile of 3-(Difluoromethyl)-2-hydroxy-5-iodopyridine-4-methanol is another critical aspect being evaluated in ongoing research. Preclinical toxicology studies have shown that this compound exhibits favorable safety margins at therapeutically relevant concentrations. However, further investigations are necessary to fully characterize its safety profile across different species and dosing regimens.

In conclusion, 3-(Difluoromethyl)-2-hydroxy-5-iodopyridine-4-methanol (CAS No. 1805199-02-3) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activity make it an attractive lead for developing new therapeutic agents targeting various diseases. Ongoing research continues to uncover new insights into its properties and potential uses, paving the way for future advancements in drug discovery and development.

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